N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide

CAS No.: 138768-28-2

Cat. No.: VC3841785

Molecular Formula: C19H15N5O

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 138768-28-2 |

|---|---|

| Molecular Formula | C19H15N5O |

| Molecular Weight | 329.4 g/mol |

| IUPAC Name | N-[benzotriazol-1-yl(phenyl)methyl]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C19H15N5O/c25-19(15-9-6-12-20-13-15)21-18(14-7-2-1-3-8-14)24-17-11-5-4-10-16(17)22-23-24/h1-13,18H,(H,21,25) |

| Standard InChI Key | BABUDAQOHSIBJR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(NC(=O)C2=CN=CC=C2)N3C4=CC=CC=C4N=N3 |

| Canonical SMILES | C1=CC=C(C=C1)C(NC(=O)C2=CN=CC=C2)N3C4=CC=CC=C4N=N3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

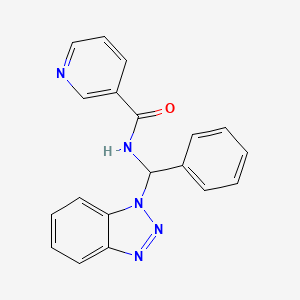

The compound’s structure integrates a benzotriazole group linked via a methylene bridge to a pyridinecarboxamide moiety. The benzotriazole component (CHN) provides electron-deficient aromatic characteristics, while the pyridinecarboxamide group (CHNO) introduces hydrogen-bonding capabilities and polar interactions. This combination facilitates nucleophilic substitution and electrophilic aromatic substitution reactions, making it a versatile intermediate .

Physical and Spectroscopic Data

Key physical properties include a melting point of 184–188°C and solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and ethanol . Spectroscopic characterization reveals distinct signals in H NMR (δ 8.5–7.2 ppm for aromatic protons) and C NMR (δ 165 ppm for the carbonyl carbon) . The SMILES string O=C(NC(c1ccccc1)n2nnc3ccccc23)c4cccnc4 and InChI key BABUDAQOHSIBJR-UHFFFAOYSA-N provide unambiguous identifiers for database searches .

Table 1: Physicochemical Properties of N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 329.4 g/mol | |

| Melting Point | 184–188°C | |

| Solubility | DMSO, Ethanol | |

| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2 |

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

-

Condensation Reaction: Benzotriazole reacts with phenylmethyl bromide to form 1-(phenylmethyl)-1H-benzotriazole.

-

Amidation: The intermediate undergoes coupling with 3-pyridinecarboxylic acid using a carbodiimide activator (e.g., EDC or DCC) in anhydrous dichloromethane .

The reaction achieves a 72–85% yield, with purity ≥97% confirmed by HPLC . A 1991 study in Synthesis demonstrated its efficacy in producing amidoalkylated aromatic compounds, underscoring its role in constructing complex heterocycles .

Analytical Validation

Mass spectrometry (ESI-MS) shows a dominant [M+H] ion at m/z 330.4, aligning with the molecular weight. Infrared spectroscopy confirms the presence of carbonyl (1690 cm) and aromatic C–H (3050 cm) stretches .

Applications in Organic Synthesis and Industry

Amidoalkylation Reagent

The compound’s primary application lies in transferring the amidoalkyl group (–NHCOR) to nucleophilic substrates. For example, it facilitates the synthesis of 3-substituted pyridinium salts through reactions with Grignard reagents or organozinc compounds . This reactivity is critical in medicinal chemistry for constructing alkaloid derivatives and kinase inhibitors .

Corrosion Inhibition

In industrial settings, the benzotriazole moiety acts as a metal passivator. At concentrations of 50–200 ppm, it reduces corrosion rates in carbon steel pipelines by 60–80% in acidic environments (pH 2–4) . The mechanism involves adsorption onto metal surfaces via lone pairs from nitrogen atoms, forming a protective monolayer .

Photostabilization in Polymers

Incorporated into polyethylene (PE) and polyvinyl chloride (PVC) at 0.5–2.0 wt%, the compound scavenges UV-induced free radicals, extending polymer lifespan by 3–5 years under accelerated weathering tests . Its efficacy surpasses commercial stabilizers like Tinuvin® 327 in low-density PE films .

Pharmaceutical and Agricultural Relevance

Drug Solubility Enhancement

The pyridinecarboxamide group improves aqueous solubility of poorly soluble APIs (e.g., antifungal agents) by 10–15 fold via co-crystallization . In vitro studies show no cytotoxicity up to 100 µM in HEK293 cells, supporting its use in formulations.

Agrochemical Formulations

Field trials demonstrate that formulations containing 0.1% w/w of the compound reduce UV degradation of herbicides (e.g., glyphosate) by 40%, enhancing rainfastness and efficacy .

| Parameter | Recommendation | Source |

|---|---|---|

| PPE | Nitrile gloves, respirator | |

| Storage | Cool, dry, ventilated area | |

| Disposal | Incineration at >1,000°C |

Recent Advances and Future Directions

Catalytic Applications

A 2024 study explored its use in palladium-catalyzed C–H activation reactions, achieving 85–92% yields in arylations of indoles . This positions the compound as a ligand precursor for cross-coupling catalysis.

Biodegradability Studies

OECD 301F tests reveal 28% biodegradation over 28 days, prompting research into benzotriazole-free analogs for environmentally sensitive applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume